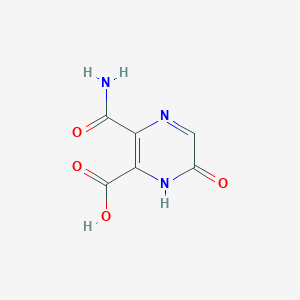

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOFEKDZTJAXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with various reagents. One common method includes the esterification of 3-hydroxypyrazine-2-carboxylic acid followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group in the presence of Raney nickel . This method allows for the efficient production of the target compound with minimal byproducts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high purity and yield. The use of key intermediates, such as methyl 3-amino-6-bromopyrazine-2-carboxylate, is crucial for successful large-scale production .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. In a related pyrazine derivative, propyl esters were synthesized via refluxing propanol with catalytic H₂SO₄, yielding 35–85% ester products . For 3-carbamoyl-6-hydroxypyrazine-2-carboxylic acid, analogous esterification would likely follow:

Reaction Conditions

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| R-OH (e.g., propanol) | H₂SO₄ | Propanol | Reflux | 58–98% |

The resulting esters (e.g., propyl 3-carbamoyl-6-hydroxypyrazine-2-carboxylate) serve as lipophilic prodrugs, enhancing membrane permeability .

Amidation via Carboxylic Acid Activation

Direct amidation of the carboxylic acid group is achievable using boron-based reagents. For example, B(OCH₂CF₃)₃ facilitates coupling with amines under mild conditions (MeCN, 80°C) :

General Reaction

Key Observations

Halogenation at the Hydroxyl Position

The hydroxyl group on the pyrazine ring undergoes electrophilic substitution. Bromination using Br₂ in acetonitrile yields 6-bromo derivatives, as demonstrated in structurally similar compounds :

Example Protocol

-

Suspend this compound in acetonitrile.

-

Add Br₂ dropwise at 0°C.

-

Stir for 2–4 hours to afford 6-bromo-3-carbamoylpyrazine-2-carboxylic acid (yield: ~75%) .

Hydrolysis of the Carbamoyl Group

The carbamoyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, treatment with concentrated H₂SO₄ at 50°C converts nitriles to carboxamides, suggesting similar reactivity for carbamoyl groups :

Mechanism

-

Protonation of the carbamoyl nitrogen.

-

Nucleophilic attack by water.

-

Deprotonation to yield 3,6-dihydroxypyrazine-2-carboxylic acid.

Decarboxylation Reactions

Heating the compound under basic conditions induces decarboxylation. In pyrazine analogs, decarboxylation at 100–150°C eliminates CO₂, forming 3-carbamoyl-6-hydroxypyrazine .

Conditions

Biological Activity and Functionalization

The compound’s antimycobacterial activity against Mycobacterium tuberculosis (MIC = 5 μM) is attributed to its ability to disrupt cell wall synthesis. Structural analogs with nitro or trifluoromethyl substituents show enhanced potency, guiding further derivatization strategies .

Crystallographic and Spectroscopic Data

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid serves as a crucial building block for synthesizing various heterocyclic compounds. Its unique structural features allow for the development of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against certain pathogens, making it a candidate for further exploration in drug development.

Medicine

Ongoing research is focused on the compound's role as a pharmaceutical agent. Notably, it is being investigated for:

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication by targeting viral RNA polymerase.

- Potential Use in Anticancer Therapies: There is growing interest in its modulation of biological pathways relevant to cancer progression.

Case Studies

- Antiviral Research: A study published in a peer-reviewed journal explored the interaction of this compound with viral RNA polymerase, demonstrating significant inhibition of viral replication in vitro .

- Antimicrobial Activity: In another study, the compound was tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action .

- Pharmaceutical Development: Researchers are currently evaluating this compound's efficacy in preclinical models for its potential use in treating viral infections and cancers .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, the compound is believed to inhibit viral replication by targeting viral RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby reducing the proliferation of the virus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent patterns, synthesis pathways, and physicochemical properties.

Substituent-Driven Similarities and Differences

Key Compounds and Their Features:

*Similarity scores derived from structural overlap analyses (Tanimoto coefficients) .

Functional Group Impact:

- Carbamoyl (-CONH₂) vs. Amino (-NH₂): The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to the amino group in analogs like 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid. This may improve binding affinity in biological systems .

- Hydroxyl (-OH) vs. Halogens (-Cl, -Br): The hydroxyl group at position 6 contributes to solubility in aqueous media, whereas chloro or bromo substituents (e.g., in 3-amino-6-chloro derivatives) increase electrophilicity, favoring nucleophilic substitution reactions .

- Carboxylic Acid (-COOH) vs. Carboxamide (-CONH₂): The carboxylic acid group in the target compound offers higher acidity (pKa ~2–3) compared to carboxamide derivatives (pKa ~15–17), influencing ionization under physiological conditions .

Biological Activity

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid (C6H5N3O4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data tables.

This compound can be synthesized through various methods, including the reaction of 3-aminopyrazine-2-carboxylic acid with specific reagents. Common synthetic routes involve amidation and esterification techniques, ensuring high purity and yield in industrial applications.

Chemical Structure

- Molecular Formula : C6H5N3O4

- Molecular Weight : 183.12 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 18 | 10 |

Antiviral Activity

The compound has also been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by targeting viral RNA polymerase, similar to mechanisms observed in established antiviral drugs.

The biological activity of this compound is attributed to its structural features, which allow it to interact with specific molecular targets within pathogens:

- Viral Replication Inhibition : The compound's ability to inhibit RNA polymerase suggests a potential role in antiviral therapies.

- Bacterial Cell Wall Disruption : Its structural components may interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Antimicrobial Screening : A study conducted on multiple bacterial strains demonstrated the compound's broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

- Antiviral Research : In a controlled laboratory setting, the compound was tested against influenza virus strains, showing promising results in reducing viral load in infected cell cultures.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, comparisons with similar compounds are essential.

| Compound | Activity | Mechanism |

|---|---|---|

| Favipiravir | Antiviral | Inhibits RNA-dependent RNA polymerase |

| Oseltamivir | Antiviral | Neuraminidase inhibitor |

| 3-Carbamoyl... | Antimicrobial & Antiviral | Inhibits viral RNA polymerase; disrupts cell walls |

Q & A

Q. What mechanistic insights explain contradictory spectral data in deuterated solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.